molecular formula C24H32O8 B1257262 Michaolide A

Michaolide A

Cat. No.: B1257262
M. Wt: 448.5 g/mol
InChI Key: ZMIFBLJOMFWUCM-NZVYTFDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Michaolide A is a cembranolide diterpenoid isolated from marine soft corals, primarily Lobophytum michaelae. These compounds share a 14-membered cembrane skeleton with α-methylene-γ-lactone or α-demethyl-γ-lactone moieties, which are critical for their biological activities . Michaolides exhibit potent cytotoxicity against cancer cell lines (e.g., P-388, HT-29, A-549) and antiviral activity against human cytomegalovirus (HCMV) .

Properties

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

[(1S,2S,4S,5R,7E,9S,11E,14R,15R)-14-acetyloxy-9-hydroxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-5-yl] acetate

InChI

InChI=1S/C24H32O8/c1-12-7-9-17(27)13(2)8-10-19(30-16(5)26)24(6)22(32-24)21-20(14(3)23(28)31-21)18(11-12)29-15(4)25/h7-8,17-22,27H,3,9-11H2,1-2,4-6H3/b12-7+,13-8+/t17-,18+,19+,20+,21-,22-,24-/m0/s1

InChI Key

ZMIFBLJOMFWUCM-NZVYTFDISA-N

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C/C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C)/C)O

Canonical SMILES

CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Cembranoids

Structural Features

Michaolides and related cembranoids differ in oxygenation patterns, substituent positions, and stereochemistry. Key structural distinctions include:

  • Epoxide vs. Olefin Substitution : Michaolide P replaces the Δ³-tri-substituted epoxide in Michaolide L with a tri-substituted olefin, altering ring strain and reactivity .
  • Lactone Moieties : The α-methylene-γ-lactone in Michaolide L is essential for cytotoxicity, while its absence in Michaolide O correlates with inactivity .

Table 1: Structural Comparison of Michaolides and Analogous Cembranoids

Compound Source Molecular Formula Key Structural Features Bioactive Moieties
Michaolide L Lobophytum michaelae C₂₂H₃₀O₆ α-Methylene-γ-lactone, C-5 acetoxy Cytotoxicity (P-388: IC₅₀ 0.82 µg/mL)
Michaolide P Lobophytum michaelae C₂₂H₃₀O₅ Δ³-Tri-substituted olefin, C-14 hydroxy Antiviral (HCMV inhibition)
5-epi-Sinuleptolide Sinularia compacta - α-Methylene-γ-lactone, C-5 epimerization Cytotoxicity (HCT-116: IC₅₀ 10.1 µM)

Bioactivity Profiles

  • Cytotoxicity: Michaolides L, P, and Q show nanomolar-range activity against leukemia (P-388) and colon cancer (HT-29) cells, outperforming 5-epi-sinuleptolide from Sinularia by 10–100-fold . This disparity is attributed to the α-methylene-γ-lactone group, which induces apoptosis via Michael addition with cellular thiols .
  • Antiviral Activity: Michaolides L and P inhibit HCMV with IC₅₀ values of 3.2–5.6 µg/mL, while non-cytotoxic Michaolide O (IC₅₀ > 200 µg/mL) lacks this activity, confirming the lactone’s dual role .
  • Ecotoxic Effects : Michaolide (119) and 20-acetylsinularolide from Sinularia exhibit 90% lethality in Artemia salina at 50 µg/mL, suggesting ecological toxicity absent in Lobophytum-derived michaolides .

Q & A

Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s therapeutic potential?

  • Methodological Answer :
  • Implement double-blinded analysis for subjective endpoints (e.g., histopathological scoring).
  • Use PRISMA guidelines for systematic reviews to minimize selection bias in literature synthesis.
  • Disclose funding sources and conflicts of interest in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Michaolide A
Reactant of Route 2
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